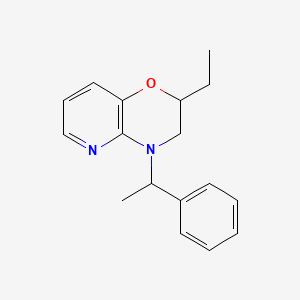
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a pyrido-oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties that can be exploited for various purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. One common method involves the condensation of an appropriate pyridine derivative with an oxirane compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biochemical process or therapeutic application.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Lacks the dihydro component.
3,4-Dihydro-2-methyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Has a methyl group instead of an ethyl group.
3,4-Dihydro-2-ethyl-4-(1-phenylpropyl)-2H-pyrido(3,2-b)-1,4-oxazine: Contains a phenylpropyl group instead of a phenylethyl group.
Uniqueness
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
88799-74-0 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-ethyl-4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C17H20N2O/c1-3-15-12-19(13(2)14-8-5-4-6-9-14)17-16(20-15)10-7-11-18-17/h4-11,13,15H,3,12H2,1-2H3 |
InChI Key |
MJCJITLAZSKAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=C(O1)C=CC=N2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















